molecular formula C7H5N3O2 B11919718 6-Nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1060802-95-0

6-Nitro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B11919718
CAS No.: 1060802-95-0
M. Wt: 163.13 g/mol
InChI Key: PPRYSAUYXNANHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C7H5N3O2. It is characterized by a pyridine ring fused to a pyrrole ring, with a nitro group attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1H-pyrrolo[2,3-B]pyridine typically involves the nitration of 1H-pyrrolo[2,3-B]pyridine. One common method includes the reaction of 1H-pyrrolo[2,3-B]pyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration processes. These methods utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reagents, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Nitro-1H-pyrrolo[2,3-B]pyridine primarily involves the inhibition of fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis and reduction of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of the nitro group at the 6-position, which imparts specific electronic and steric properties. These properties enhance its ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Properties

CAS No.

1060802-95-0

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

6-nitro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H,8,9)

InChI Key

PPRYSAUYXNANHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.